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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-
Hydroxy-6,6-diphenyl-phenanthridine, a complex heterocyclic compound. The
phenanthridine scaffold is a core structural motif in numerous biologically active molecules,
including alkaloids and potential therapeutic agents.[1][2][3] The target molecule, featuring a
sterically demanding 6,6-diphenyl substitution and an N-hydroxy functionality, presents unique
synthetic challenges. This protocol outlines a robust, multi-step synthetic route commencing
with commercially available precursors. The key transformations include a palladium-catalyzed
Ulimann-type coupling to construct the biaryl backbone, a subsequent amidation to install the
diphenylacetyl moiety, and a final palladium-catalyzed intramolecular C-H activation/cyclization
to forge the phenanthridine core. The final N-hydroxy group is introduced via a carefully
controlled oxidation. This guide is intended for researchers in organic synthesis, medicinal
chemistry, and drug development, providing not only a detailed procedure but also the
underlying chemical principles and rationale for each step.

Introduction and Synthetic Strategy
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The synthesis of substituted phenanthridines is a subject of significant interest due to their
prevalence in natural products and their wide range of pharmacological activities.[4][5]
Methodologies for their construction have evolved from classical high-temperature
condensations to modern transition-metal-catalyzed approaches that offer milder conditions
and broader substrate scopes.[3][4][6]

The target compound, 5-Hydroxy-6,6-diphenyl-phenanthridine, is structurally interpreted as

the N-oxide of a 6,6-diphenylphenanthridine derivative. The synthetic strategy is designed in a

convergent manner, focusing on the sequential construction of the molecule's key components.
The overall workflow is depicted below.

Overall Synthetic Workflow

The synthesis is divided into three primary stages:

o Synthesis of the Amide Intermediate: Construction of N-(biphenyl-2-yl)-2,2-
diphenylacetamide from 2-aminobiphenyl and diphenylacetic acid.

 Intramolecular Cyclization: Palladium-catalyzed C-H functionalization to form the 6,6-
diphenyl-5,6-dihydrophenanthridine core.[3][7][8]

o Aromatization and N-Oxidation: Final conversion to the aromatic phenanthridine followed by
oxidation to yield the target N-hydroxy compound.
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Caption: Overall workflow for the synthesis of 5-Hydroxy-6,6-diphenyl-phenanthridine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be
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worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data
Sheets (SDS) before use.

Part 1: Synthesis of N-(Biphenyl-2-yl)-2,2-
diphenylacetamide (Intermediate 1)

This stage involves the coupling of 2-aminobiphenyl with diphenylacetyl chloride. 2-
Aminobiphenyl can be purchased commercially or synthesized via Suzuki or Ullmann coupling.
[9][10] Diphenylacetyl chloride is readily prepared from diphenylacetic acid.

Step 1.1: Preparation of Diphenylacetyl Chloride

Reagent M.W. Amount Moles
Diphenylacetic acid 212.24 g/mol 10619 50.0 mmol
Thionyl chloride
118.97 g/mol 7.3 mL 100.0 mmol
(SOClIz)
Dichloromethane
100 mL

(DCM), anhydrous

Procedure:

e To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add diphenylacetic acid (10.61 g, 50.0 mmol) and anhydrous dichloromethane
(100 mL).

e Slowly add thionyl chloride (7.3 mL, 100.0 mmol) to the suspension at room temperature.

e Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction is
complete when the solution becomes clear and gas evolution ceases.

 After cooling to room temperature, carefully remove the solvent and excess thionyl chloride
under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl
chloride is a yellow oil or low-melting solid and can be used in the next step without further
purification.
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Step 1.2: Amidation to form Intermediate 1

Reagent M.W. Amount Moles
2-Aminobiphenyl 169.22 g/mol 8.46 g 50.0 mmol
Diphenylacetyl

] 230.69 g/mol ~11.5¢ ~50.0 mmol
chloride (crude)
Triethylamine (EtsN) 101.19 g/mol 10.5 mL 75.0 mmol
Dichloromethane

150 mL

(DCM), anhydrous

Procedure:

In a 500 mL round-bottom flask, dissolve 2-aminobiphenyl (8.46 g, 50.0 mmol) and
triethylamine (10.5 mL, 75.0 mmol) in anhydrous dichloromethane (150 mL).

e Cool the flask in an ice bath to 0 °C.

» Dissolve the crude diphenylacetyl chloride from Step 1.1 in 50 mL of anhydrous DCM and
add it dropwise to the stirred 2-aminobiphenyl solution over 30 minutes.

» Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially
with 1M HCI (2 x 100 mL), saturated NaHCOs solution (2 x 100 mL), and brine (1 x 100 mL).

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by recrystallization from ethanol or by flash column chromatography
(Silica gel, Hexane:Ethyl Acetate gradient) to yield N-(biphenyl-2-yl)-2,2-diphenylacetamide
as a white solid.
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Part 2: Synthesis of 6,6-Diphenyl-5,6-
dihydrophenanthridine (Intermediate 2)

This key step utilizes a palladium-catalyzed intramolecular dehydrogenative C-H/C-H coupling
to form the central ring of the phenanthridine system.[7][8]

Reagent M.W. Amount Moles
Intermediate 1 363.46 g/mol 72749 20.0 mmol
Palladium(ll) acetate
224.50 g/mol 0.225¢ 1.0 mmol (5 mol%)
(Pd(OACc)2)
Copper(ll) acetate )
181.63 g/mol 7.26¢ 40.0 mmol (2 equiv)
(Cu(OACc)2)
Trifluoroacetic acid .
114.02 g/mol 3.1mL 40.0 mmol (2 equiv)
(TFA)
1,2-Dichloroethane
200 mL
(DCE)
Procedure:

To a 500 mL round-bottom flask, add Intermediate 1 (7.27 g, 20.0 mmol), Pd(OAc)2 (0.225 g,
1.0 mmol), and Cu(OAc)z2 (7.26 g, 40.0 mmol).

o Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

e Add anhydrous 1,2-dichloroethane (200 mL) followed by trifluoroacetic acid (3.1 mL, 40.0
mmol) via syringe.

o Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC
or LC-MS for the disappearance of the starting material.

 After cooling to room temperature, filter the mixture through a pad of Celite to remove the
metal salts, washing the pad with DCM.

» Combine the filtrates and concentrate under reduced pressure.
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o Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine
(2 x 100 mL).

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

» Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate
gradient) to afford 6,6-Diphenyl-5,6-dihydrophenanthridine as a solid.

Part 3: Synthesis of 5-Hydroxy-6,6-diphenyl-
phenanthridine (Target Compound)

The final stage involves a two-step process: dehydrogenation to the fully aromatic
phenanthridine, followed by N-oxidation.

Step 3.1: Aromatization to 6,6-Diphenylphenanthridine

Reagent M.W. Amount Moles

Intermediate 2 347.45 g/mol 347¢g 10.0 mmol

2,3-Dichloro-5,6-
dicyano-1,4- 227.01 g/mol 27249 12.0 mmol (1.2 equiv)
benzoquinone (DDQ)

Toluene - 100 mL

Procedure:

Dissolve Intermediate 2 (3.47 g, 10.0 mmol) in toluene (100 mL) in a 250 mL round-bottom
flask.

Add DDQ (2.72 g, 12.0 mmol) to the solution in one portion.

Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction will turn dark.
Monitor by TLC until the starting material is consumed.

Cool the mixture and filter to remove the precipitated hydroquinone.
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e Wash the filtrate with 10% NaOH solution (3 x 50 mL) to remove any remaining
hydroquinone, then wash with brine (1 x 50 mL).

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate to yield crude 6,6-
Diphenylphenanthridine, which can be purified by chromatography if necessary.

Step 3.2: N-Oxidation to the Target Compound

Reagent M.W. Amount Moles

6,6-

Diphenylphenanthridin ~ 345.43 g/mol 1.73¢g 5.0 mmol

e

meta-

Chloroperoxybenzoic 172.57 g/mol 1349 ~6.0 mmol (1.2 equiv)

acid (m-CPBA, ~77%)

Dichloromethane
(DCM)

50 mL

Procedure:

» Dissolve 6,6-Diphenylphenanthridine (1.73 g, 5.0 mmol) in DCM (50 mL) in a 100 mL round-
bottom flask and cool to 0 °C in an ice bath.

e Add m-CPBA (1.34 g, ~6.0 mmol) portion-wise over 15 minutes, maintaining the temperature
at 0 °C.

 Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an
additional 3-5 hours.

e Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated
NazS203 solution (20 mL).

o Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous
layer with DCM (2 x 20 mL).
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o Combine the organic layers and wash with saturated NaHCOs solution (2 x 30 mL) and brine
(1 x 30 mL).

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

» Purify the resulting solid by recrystallization or flash chromatography to yield the final
product, 5-Hydroxy-6,6-diphenyl-phenanthridine.

Characterization and Validation

The identity and purity of all intermediates and the final product should be confirmed using
standard analytical techniques.

» Nuclear Magnetic Resonance (NMR):

o 'H NMR: The disappearance of the N-H proton signal from Intermediate 1 after cyclization
and the appearance of aromatic protons in the downfield region upon aromatization are
key indicators. The final product should show characteristic shifts for the aromatic protons
of the phenanthridine N-oxide core.

o 13C NMR: Confirmation of the quaternary carbon at the C6 position and the expected
number of aromatic carbons.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the exact mass and molecular formula of the target compound and key
intermediates.

« Infrared (IR) Spectroscopy: Monitoring the disappearance of the N-H stretch and the
evolution of the C=0 stretch in the amide intermediate. The final product will exhibit
characteristic bands for aromatic C-H and C=C stretching, as well as a broad O-H stretch for
the N-hydroxy group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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